molecular formula C8H8BrNO4 B13994648 5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid

5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid

Cat. No.: B13994648
M. Wt: 262.06 g/mol
InChI Key: WUPKVRHKMICNQL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-hydroxypyridine-3-carboxylic acid, followed by the reaction with ethylene glycol under acidic conditions to introduce the hydroxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 5-Bromo-2-(2-oxoethoxy)pyridine-3-carboxylic acid.

    Reduction: Formation of 2-(2-hydroxyethoxy)pyridine-3-carboxylic acid.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid depends on its application. In biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The bromine atom and hydroxyethoxy group can interact with amino acid residues in the enzyme, affecting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxypyridine-3-carboxylic acid
  • 5-Bromo-3-hydroxypyridine-2-carboxylic acid
  • 5-Bromo-2-pyridinecarboxylic acid

Uniqueness

5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of the hydroxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

5-bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H8BrNO4/c9-5-3-6(8(12)13)7(10-4-5)14-2-1-11/h3-4,11H,1-2H2,(H,12,13)

InChI Key

WUPKVRHKMICNQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)OCCO)Br

Origin of Product

United States

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